Apocholic Acid

Clinical Metabolomics Alcohol-Associated Liver Disease Biomarker Discovery

Apocholic Acid (CAS 641-81-6) is an unsaturated secondary bile acid featuring a C8(14) double bond absent in Cholic or Deoxycholic Acid. This structural feature alters inclusion-complex geometry and hydrogen-bonding architecture, making it irreplaceable for supramolecular host-guest studies. In LC-MS metabolomics, it exhibits a disease-severity-dependent urinary elevation pattern that discriminates severe AH from nonsevere ALD, and in preclinical models it shows the largest concentration shift among bile acids during capecitabine-induced diarrhea. Procure as a certified reference standard (≥98%) to ensure chromatographic specificity and assay reproducibility.

Molecular Formula C24H38O4
Molecular Weight 390.6 g/mol
CAS No. 641-81-6
Cat. No. B1220754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApocholic Acid
CAS641-81-6
Molecular FormulaC24H38O4
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2=C3CCC4CC(CCC4(C3CC(C12C)O)C)O
InChIInChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-16,18,20-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,18-,20+,21+,23+,24-/m1/s1
InChIKeyXWJTYEGVQBFZHI-IMPNNSMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apocholic Acid (CAS 641-81-6): Unsaturated Bile Acid for Metabolomics Biomarker Discovery and Supramolecular Host-Guest Research


Apocholic Acid (CAS 641-81-6) is an unsaturated secondary bile acid with the systematic name 3α,12α-dihydroxy-5β-chol-8(14)-en-24-oic acid, possessing a molecular formula of C24H38O4 and a molecular weight of 390.56 g/mol . First characterized in the 1920s, this compound is formed endogenously via bacterial metabolism of cholic acid and is distinguished from saturated bile acid analogs by the presence of a C8(14) double bond in its steroidal nucleus [1]. This structural feature confers distinct physicochemical properties, including a melting point of 175-176°C, a predicted pKa of 4.75, and water solubility of 0.8 g/L at 15°C, which differentiate it from common in-class bile acids .

Why Apocholic Acid Cannot Be Interchanged with Other Bile Acid Analogs in Research Protocols


Substituting Apocholic Acid with saturated bile acid analogs such as Cholic Acid or Deoxycholic Acid introduces critical confounding variables that undermine experimental reproducibility and data interpretation. Apocholic Acid's unsaturated C8(14) bond fundamentally alters its inclusion complex geometry and hydrogen-bonding architecture compared to Deoxycholic Acid, directly impacting host-guest selectivity in supramolecular chemistry applications [1]. In clinical metabolomics, Apocholic Acid exhibits a disease-severity-dependent elevation pattern in urine that parallels Cholic Acid and Chenodeoxycholic Acid in alcohol-associated hepatitis but is absent for numerous other secondary bile acids, rendering substitution analytically invalid for biomarker panel development [2]. Furthermore, the compound's aqueous solubility and lipophilicity profile cannot be extrapolated from saturated bile acids without empirical verification, as the unsaturation modifies amphiphilic balance and self-assembly behavior in solution [3].

Quantitative Evidence for Apocholic Acid Differentiation: Head-to-Head Comparisons with Cholic Acid, Deoxycholic Acid, and Chenodeoxycholic Acid


Urine Abundance Elevation in Severe Alcohol-Associated Hepatitis: Apocholic Acid, Cholic Acid, and Chenodeoxycholic Acid Exhibit Parallel Disease-Severity-Dependent Increases

In a clinical metabolomics study of 65 human subjects (38 severe alcohol-associated hepatitis patients, 8 alcohol-use disorder patients, 19 healthy controls), Apocholic Acid demonstrated nonsignificant abundance changes in nonsevere ALD versus healthy controls but showed significant elevation in severe AH patients [1]. Notably, this disease-severity-dependent elevation pattern was shared with Cholic Acid and Chenodeoxycholic Acid (CDCA), with Receiver Operating Characteristic analysis confirming that differences in these three compounds were sufficiently large to distinguish severe AH from nonsevere ALD [1]. In contrast, the majority of secondary bile acids analyzed (19 out of 22 significantly altered BAs) exhibited markedly different directional changes, underscoring Apocholic Acid's distinct metabolic behavior within the bile acid pool [1].

Clinical Metabolomics Alcohol-Associated Liver Disease Biomarker Discovery Bile Acid Profiling

Crystal Structure Divergence in Inclusion Complexes: Apocholic Acid versus Deoxycholic Acid Host-Guest Architectures

A crystallographic comparison study directly examined the inclusion complex crystal structures of Apocholic Acid and Deoxycholic Acid, revealing fundamental differences in their host-guest architectures [1]. Both bile acids form channel-type inclusion complexes with organic guest molecules; however, Apocholic Acid's C8(14) double bond introduces altered steric constraints and hydrogen-bonding geometries that differentiate its inclusion behavior from Deoxycholic Acid [1]. This structural divergence has practical implications: while both can serve as host frameworks, the selectivity and packing arrangements for specific guest molecules differ, and Apocholic Acid exhibits distinct molecular assembly patterns when accommodating conjugated polymers and organometallic compounds [2].

Supramolecular Chemistry Crystallography Inclusion Complexes Host-Guest Chemistry

Differential Metabolomic Response in Chemotherapy-Induced Diarrhea: Apocholic Acid Exhibits Largest Concentration Change Among Bile Acids

In a dynamic multiple reaction monitoring (dMRM) targeted metabolomics study of capecitabine-induced diarrhea in a mouse model, Apocholic Acid exhibited the largest concentration change compared to baseline among all bile acids analyzed in mice that ultimately developed diarrhea [1]. Specifically, Apocholic Acid, along with isodeoxycholic acid and 7-ketodeoxycholic acid, demonstrated the most pronounced alterations in concentration relative to baseline values [1]. This preferential elevation magnitude distinguishes Apocholic Acid from other bile acids in the panel and suggests a specific association with the pathophysiological trajectory of chemotherapy-induced gastrointestinal toxicity.

Metabolomics Chemotherapy-Induced Diarrhea Preclinical Biomarkers Bile Acid Dynamics

Physicochemical Parameter Differentiation: pKa, Solubility, and Lipophilicity Profile of Apocholic Acid Relative to Common Bile Acid Analogs

Apocholic Acid exhibits distinct physicochemical parameters that diverge from saturated bile acid analogs, with implications for analytical method development and sample preparation. Its predicted pKa of 4.75 is comparable to theoretical predictions for lithocholic, deoxycholic, and cholic acids (all approximately the same as n-caproic acid), indicating similar acid strength across the bile acid class [1]. However, Apocholic Acid's water solubility of 0.8 g/L at 15°C and calculated LogP of 4.542 confer a specific lipophilicity-hydrophilicity balance distinct from Cholic Acid (which bears three hydroxyl groups and no unsaturation) and Deoxycholic Acid (two hydroxyl groups, saturated) . The C8(14) double bond modifies the amphiphilic balance relative to saturated analogs, affecting self-assembly and membrane interaction properties in aqueous environments.

Physicochemical Characterization Analytical Method Development Formulation Solubility Profiling

High-Impact Application Scenarios for Apocholic Acid: Evidence-Driven Procurement Rationale


Clinical Metabolomics Biomarker Panel Development for Alcohol-Associated Liver Disease Progression

Procure Apocholic Acid for inclusion in targeted LC-MS bile acid panels where differentiation between nonsevere ALD and severe AH is required. Evidence from He et al. (2021) demonstrates that Apocholic Acid, Cholic Acid, and CDCA share a disease-severity-dependent elevation pattern that enables discrimination of severe AH from nonsevere ALD via ROC analysis, whereas most secondary BAs exhibit opposite directional changes [1]. Use Apocholic Acid as an analytical standard for absolute quantification in urine metabolomics workflows targeting ALD progression biomarkers.

Supramolecular Chemistry and Molecular Composite Material Engineering

Select Apocholic Acid over Deoxycholic Acid as a host framework when altered inclusion complex geometry and guest selectivity are required. Suehiro (2002) established that Apocholic Acid's C8(14) unsaturation produces crystal structures and hydrogen-bonding architectures distinct from Deoxycholic Acid, enabling alternative guest accommodation and packing arrangements [1]. Applications include the design of channel-type inclusion complexes for conjugated polymers, organometallic compounds, and molecular composite materials where tunable host-guest selectivity is paramount [2].

Preclinical Metabolomics of Chemotherapy-Induced Gastrointestinal Toxicity

Prioritize Apocholic Acid as a high-sensitivity analytical target in dMRM LC-MS metabolomics studies of capecitabine-induced diarrhea. In mouse models, Apocholic Acid exhibited the largest concentration change from baseline among all bile acids analyzed in animals that developed diarrhea, providing superior signal-to-noise for detection of treatment-emergent bile acid perturbations [1]. Procure Apocholic Acid as a certified reference standard for accurate quantification in preclinical toxicology studies.

Method Development and Validation for Bile Acid Profiling by LC-MS/MS

Utilize Apocholic Acid as a well-characterized reference standard with defined physicochemical parameters (pKa 4.75, water solubility 0.8 g/L at 15°C, LogP 4.542) for chromatographic method development and extraction protocol optimization [1][2]. The compound's distinct retention behavior relative to saturated bile acid analogs enables robust peak identification and quantification in complex biological matrices, supporting targeted and untargeted metabolomics workflows.

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